Chemical Properties of 4-Butylmorpholine-3-carboxylic Acid Hydrochloride
Chemical Properties of 4-Butylmorpholine-3-carboxylic Acid Hydrochloride
Technical Guide for Drug Development & Research Professionals
Executive Summary & Chemical Identity
4-Butylmorpholine-3-carboxylic acid hydrochloride (CAS: 1607020-18-7 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and peptide synthesis.[1][2][3][4] It belongs to the class of N-alkylated morpholine-3-carboxylic acid derivatives, a scaffold valued for its ability to introduce solubilizing, non-aromatic lipophilicity into drug candidates.
Functionally, this compound serves as a proline surrogate or a constrained amino acid , offering a tertiary amine and a carboxylic acid handle for diverse derivatization. Its hydrochloride salt form ensures improved stability and water solubility compared to the zwitterionic free base.
Chemical Identifiers[5][6][7][8][9]
| Property | Detail |
| CAS Number | 1607020-18-7 |
| IUPAC Name | 4-butylmorpholine-3-carboxylic acid hydrochloride |
| Molecular Formula | C₉H₁₇NO₃[1][2][3][4] · HCl |
| Molecular Weight | 223.70 g/mol (Salt); 187.24 g/mol (Free Base) |
| SMILES | CCCCN1CCOCC1C(=O)O.Cl |
| Structure Type | Heterocyclic Amino Acid Derivative |
Physicochemical Profile
Understanding the ionization and solubility behavior of this compound is critical for assay development and formulation.
Structural Analysis & Chirality
The molecule features a morpholine ring with a carboxylic acid at the C3 position and a butyl chain at the N4 position.
-
Chirality: The C3 carbon is a stereocenter. While the CAS 1607020-18-7 generally refers to the racemate or unspecified stereochemistry in bulk catalogs, enantiopure forms ((R)- or (S)-) are critical for peptidomimetic applications to maintain defined secondary structures (e.g.,
-turns). -
Steric Bulk: The n-butyl group provides moderate steric bulk and lipophilicity (increasing logP) without the rigidity of an aromatic group.
Ionization & Speciation
As a hydrochloride salt, the compound exists as a protonated cation in the solid state. In solution, its speciation is pH-dependent:
-
pH < 2 (Acidic): Fully protonated. The amine is cationic (
), and the carboxylic acid is protonated ( ). -
pH 3–7 (Neutral/Physiological): Zwitterionic character dominates. The carboxylic acid deprotonates (
), while the tertiary amine remains protonated ( ). -
pH > 9 (Basic): Anionic. The amine deprotonates to the free base (
), leaving the carboxylate anion ( ).
Solubility & Stability
-
Water Solubility: High (>50 mg/mL) due to the ionic nature of the HCl salt.
-
Organic Solubility: Soluble in polar organic solvents (DMSO, Methanol). Poor solubility in non-polar solvents (Hexane, Toluene) unless converted to the free base or ester.
-
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator to prevent hydrolysis or "caking."
Synthetic Pathways
The synthesis of 4-butylmorpholine-3-carboxylic acid hydrochloride typically proceeds via the functionalization of the parent morpholine-3-carboxylic acid. Two primary routes are employed depending on scale and purity requirements.
Route A: Reductive Amination (Preferred for Purity)
This method avoids over-alkylation (quaternization) which can occur with alkyl halides.
-
Precursors: Morpholine-3-carboxylic acid + Butyraldehyde.
-
Conditions: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( ) in Methanol/DCM. -
Workup: Acidification with HCl to precipitate the target salt.
Route B: Direct Alkylation (Cost-Effective)
-
Precursors: Morpholine-3-carboxylic acid + 1-Bromobutane.
-
Base: Potassium carbonate (
) or DIPEA. -
Risk: Competitive esterification of the carboxylic acid or quaternization of the amine.
Reactivity & Applications in Drug Design
Amide Coupling (Peptidomimetics)
The primary application of this compound is as a carboxylic acid building block. It is frequently coupled with amines to generate morpholine-carboxamides .
-
Protocol Note: Since the nitrogen is tertiary, it does not require N-protection (like Boc or Fmoc). However, the tertiary amine can act as an internal base or nucleophilic catalyst, potentially leading to racemization at C3 during activation.
-
Recommended Coupling Agents: HATU or PyBOP with collidine are preferred to minimize racemization compared to standard EDC/NHS protocols.
Salt Exchange & Free Basing
For reactions requiring non-acidic conditions (e.g., nucleophilic substitution), the HCl salt must be neutralized.
-
Protocol: Dissolve in water
Adjust pH to 10 with Extract with DCM Dry over .
Drug Design Utility
-
Solubility Enhancer: The morpholine ring lowers the logD of lipophilic drugs, improving metabolic stability and water solubility.
-
Proline Mimic: The cyclic structure constrains the conformational space of the peptide backbone, stabilizing
-turns similar to proline but with different electronic properties due to the ether oxygen.
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation.[5][6] |
Experimental Handling:
-
PPE: Wear nitrile gloves and safety goggles. The fine powder can be an inhalation irritant; use a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture will lead to a sticky gum that is difficult to weigh accurately.
-
Spill Cleanup: Sweep up dry.[5] Do not use water initially as it will create a corrosive acidic solution. Neutralize residue with sodium bicarbonate.
References
-
BLD Pharm. (2025). Product Analysis: 4-Butylmorpholine-3-carboxylic acid hydrochloride (CAS 1607020-18-7).[1][2][3][4][7][8] Retrieved from
-
Cymit Quimica. (2025). Safety Data Sheet: 4-Butylmorpholine-3-carboxylic acid hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Morpholine-3-carboxylic acid derivatives. Retrieved from
- Sartori, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews, 40(2), 709-752. (General morpholine synthesis context).
Sources
- 1. 66937-99-3|Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1187929-04-9|(S)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1565318-36-6|Methyl 4-butylmorpholine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1315051-74-1|(S)-4-Methylmorpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.cn [capotchem.cn]
- 7. 4-Butylmorpholine-3-carboxylic acid hydrochloride [cymitquimica.com]
- 8. arctomsci.com [arctomsci.com]
